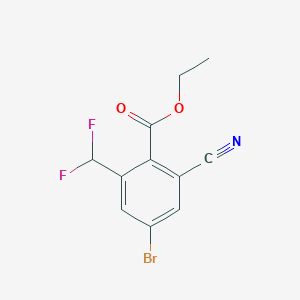

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

Description

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (C₁₁H₈BrF₂NO₂, CAS: 1807116-32-0) is a substituted benzoate ester featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a difluoromethyl group at the 6-position of the benzene ring. The ethyl ester moiety contributes to its hydrolytic stability, while the electron-withdrawing substituents (Br, CN, CF₂H) modulate electronic and steric properties.

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-6(5-15)3-7(12)4-8(9)10(13)14/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZLZBIWFHWNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate typically involves the esterification of 4-bromo-2-cyano-6-(difluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrochloric acid or sodium hydroxide in aqueous solutions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is widely used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups facilitate binding to active sites of enzymes or receptors, while the difluoromethyl group enhances the compound’s stability and bioavailability. The ester group allows for easy modification, enabling the compound to be tailored for specific applications .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s substituents distinguish it from simpler benzoate esters:

Comparison with Analogues :

- Ethyl Benzoate : Lacks substituents, making it more prone to hydrolysis via carboxylesterases (CES) .

- Ethyl 4-Bromobenzoate: Bromine increases molecular weight and may slow metabolism but lacks the cyano and CF₂H groups.

- Ethyl 2-Cyano-6-methylbenzoate: Replacing CF₂H with methyl reduces lipophilicity and alters metabolic pathways.

Hydrolytic and Metabolic Stability

- Ethyl 4-Bromo-2-Cyano-6-(Difluoromethyl)Benzoate: The ethyl ester and electron-withdrawing substituents likely reduce CES-mediated hydrolysis compared to methyl esters. For example, ethyl benzoate (compound 2 in ) shows slower hydrolysis than methyl benzoate (compound 1) in rat liver microsomes .

- Methyl Benzoate : Rapidly metabolized by CES, with hydrolysis inhibited by bis(p-nitrophenyl)phosphate .

- Fluorinated Analogues : The CF₂H group may enhance metabolic stability by blocking cytochrome P450-mediated oxidation, a trend observed in fluorinated pharmaceuticals .

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Hydrolytic Stability | Metabolic Stability | Key Applications |

|---|---|---|---|---|---|

| Ethyl 4-Bromo-2-Cyano-6-(CF₂H)Benzoate | 4-Br, 2-CN, 6-CF₂H, ethyl | C₁₁H₈BrF₂NO₂ | High (electron-withdrawing groups) | Moderate-High (fluorine effects) | Pharma intermediates |

| Ethyl Benzoate | None | C₉H₁₀O₂ | Low (CES-sensitive) | Low | Solvents, fragrances |

| Methyl 4-Bromobenzoate | 4-Br, methyl | C₈H₇BrO₂ | Moderate | Moderate | Organic synthesis |

| Ethyl 2-Cyano-6-methylbenzoate | 2-CN, 6-CH₃, ethyl | C₁₁H₁₁NO₂ | Moderate | Moderate | Polymer additives |

| Ethyl 6-(Difluoromethyl)Benzoate | 6-CF₂H, ethyl | C₁₀H₁₀F₂O₂ | High | High | Agrochemicals |

Research Findings and Implications

- Hydrolytic Stability : The ethyl ester and electron-withdrawing groups in the target compound likely confer greater resistance to hydrolysis than methyl esters or unsubstituted benzoates .

- Fluorine’s Impact : The CF₂H group enhances lipophilicity (logP ~2.5 estimated) and reduces oxidative metabolism, aligning with trends in fluorinated drug design .

- Safety: While bromine and cyano groups raise toxicity concerns, fluorine’s stabilizing effects may offset these risks, though further in vivo studies are needed .

Biological Activity

Overview

Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is a benzoate derivative characterized by its unique functional groups, including a bromine atom, a cyano group, and a difluoromethyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and as a pharmacophore in drug development.

The structure of this compound allows it to participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of the bromine and cyano groups facilitates binding to active sites of enzymes or receptors, while the difluoromethyl group enhances the compound's stability and bioavailability. This combination of properties makes it a valuable candidate for further biological studies.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, particularly targeting eIF4E, which is implicated in cancer progression. Inhibition of this protein can suppress tumor growth and induce apoptosis in cancer cells .

- Protein-Ligand Interactions : Its ability to interact with proteins makes it useful for studying protein-ligand dynamics, which is critical for understanding various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell growth through modulation of specific signaling pathways .

- Antimicrobial and Anti-inflammatory Effects : Similar compounds have shown potential antimicrobial and anti-inflammatory properties, indicating that this compound may also possess such activities.

- DPP-4 Inhibition : The compound’s structural components suggest it may interact with DPP-4, an enzyme involved in glucose metabolism, thus presenting potential applications in diabetes management .

Case Studies

Several studies have investigated the biological activity of similar benzoate derivatives:

- Study on eIF4E Inhibition : Research demonstrated that compounds structurally related to this compound could effectively inhibit eIF4E interactions, leading to reduced cell proliferation in lung carcinoma models .

- DPP-4 Inhibitors : A review highlighted various scaffolds for DPP-4 inhibitors, emphasizing that modifications to the benzoate structure can enhance inhibitory potency against this enzyme .

Data Table: Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.